molecular formula C13H14ClN3O2 B402179 ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate CAS No. 137278-71-8

ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B402179
CAS No.: 137278-71-8
M. Wt: 279.72g/mol
InChI Key: XLJYQNIGQHYSHA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C12H13ClN4O2. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 4-chlorobenzyl group and the ethyl ester functionality makes this compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorobenzylamine with ethyl 3-oxobutanoate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific structural features contribute to its potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJYQNIGQHYSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165179
Record name Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137278-71-8
Record name Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137278-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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